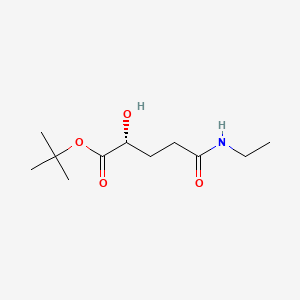
tert-butyl (2R)-4-(ethylcarbamoyl)-2-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2R)-4-(ethylcarbamoyl)-2-hydroxybutanoate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an ethylcarbamoyl group, and a hydroxybutanoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-4-(ethylcarbamoyl)-2-hydroxybutanoate typically involves the protection of amino groups using the tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl decarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a typical nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound often involve the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by C–CN bond cleavage and C–O bond formation in a one-pot reaction under metal-free conditions .
化学反応の分析
Types of Reactions
tert-Butyl (2R)-4-(ethylcarbamoyl)-2-hydroxybutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates and esters, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, tert-butyl (2R)-4-(ethylcarbamoyl)-2-hydroxybutanoate is used as a protecting group for amines in peptide synthesis . Its stability under acidic and basic conditions makes it a valuable tool in organic synthesis.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. The carbamate group is known for its role in the development of drugs targeting the central nervous system.
Industry
In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its stability and reactivity make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of tert-butyl (2R)-4-(ethylcarbamoyl)-2-hydroxybutanoate involves the formation of stable carbamate linkages. The tert-butyl group provides steric hindrance, which stabilizes the carbamate and prevents unwanted side reactions . The compound acts as a nucleophile in various reactions, forming stable intermediates that can be further transformed into desired products.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl hydroperoxide: Used in oxidation reactions.
Di-tert-butyl decarbonate: Used as a precursor in the synthesis of carbamates.
Uniqueness
tert-Butyl (2R)-4-(ethylcarbamoyl)-2-hydroxybutanoate is unique due to its combination of a tert-butyl group, an ethylcarbamoyl group, and a hydroxybutanoate moiety. This unique structure provides both stability and reactivity, making it a versatile compound in various chemical and biological applications.
特性
分子式 |
C11H21NO4 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
tert-butyl (2R)-5-(ethylamino)-2-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C11H21NO4/c1-5-12-9(14)7-6-8(13)10(15)16-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14)/t8-/m1/s1 |
InChIキー |
FTIRODYLKVWGDP-MRVPVSSYSA-N |
異性体SMILES |
CCNC(=O)CC[C@H](C(=O)OC(C)(C)C)O |
正規SMILES |
CCNC(=O)CCC(C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



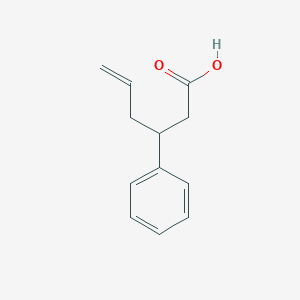
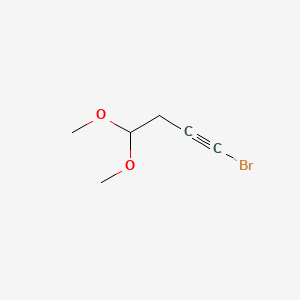

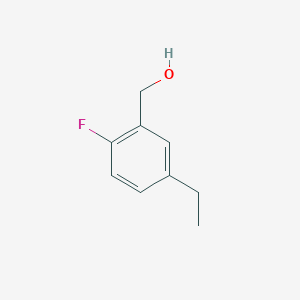
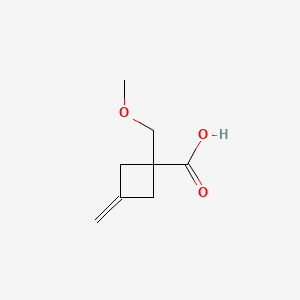
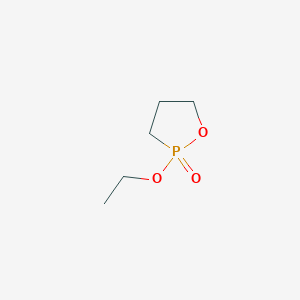
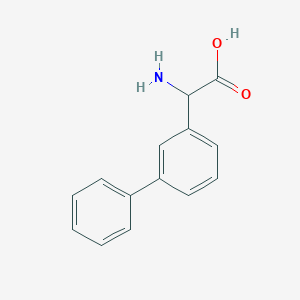
![3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride](/img/structure/B13465015.png)
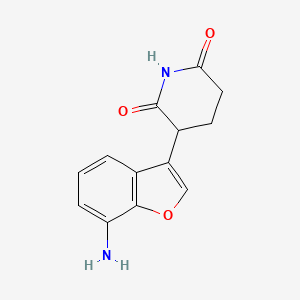
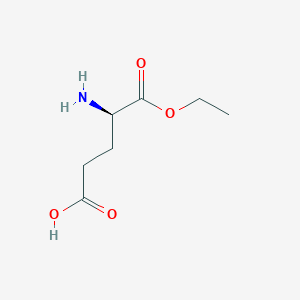
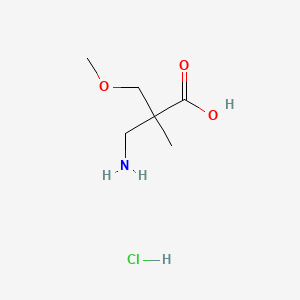

![4-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13465042.png)
